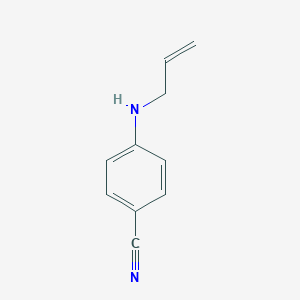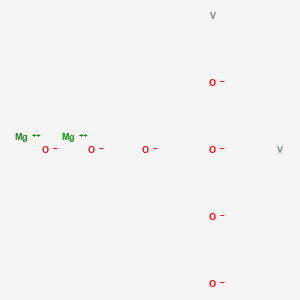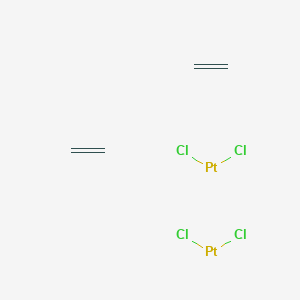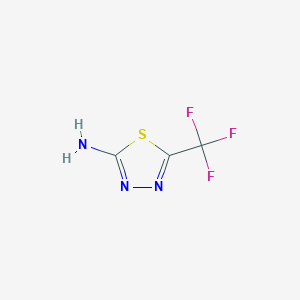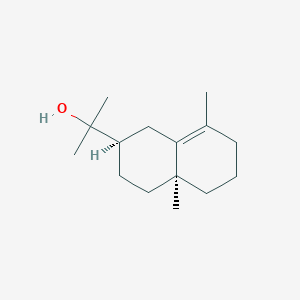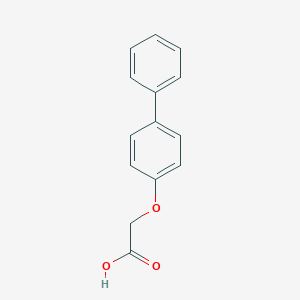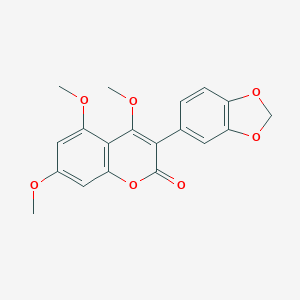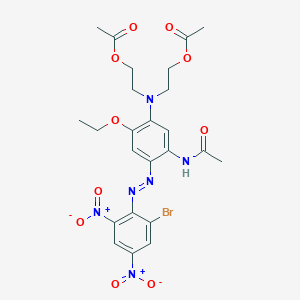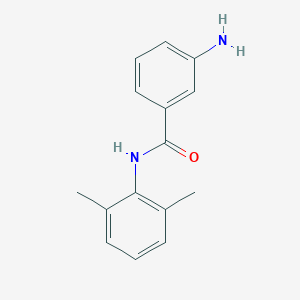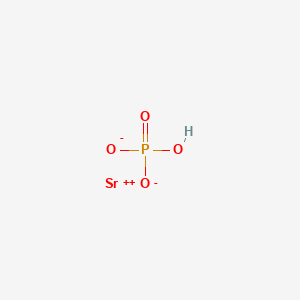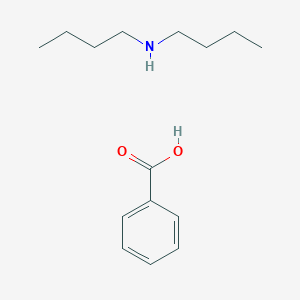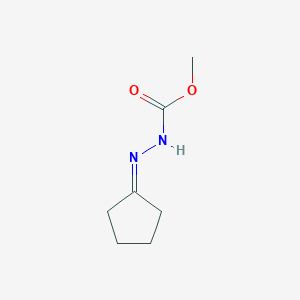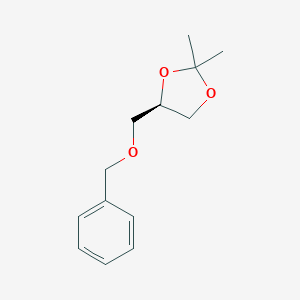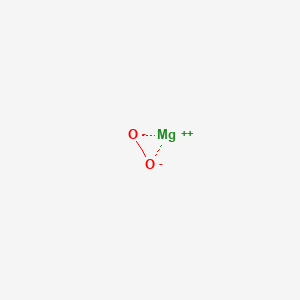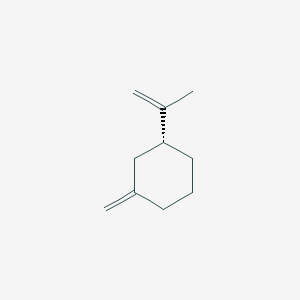
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, commonly known as limonene, is a cyclic terpene found in the rind of citrus fruits. It is a colorless liquid with a strong citrus odor and is commonly used in the fragrance and flavor industry. However, limonene also has several potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
Limonene's mechanism of action is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. It may also work by modulating the immune system and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Limonene has been shown to have several biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inducing apoptosis in cancer cells. It has also been shown to have antimicrobial properties and may help reduce the risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using limonene in lab experiments is its low toxicity, making it a safer alternative to other solvents. It is also readily available and relatively inexpensive. However, limonene has a low boiling point and is highly volatile, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on limonene, including:
1. Investigating its potential as a therapeutic agent for cancer and other diseases.
2. Studying its effects on the immune system and its potential to modulate immune responses.
3. Exploring its potential as an antimicrobial agent and its ability to reduce the risk of infections.
4. Investigating its potential as a flavoring agent in food and beverages.
5. Studying its potential as a solvent in green chemistry and sustainable manufacturing.
In conclusion, (3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane, or limonene, has several potential applications in scientific research due to its unique chemical properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research. While there are some limitations to using limonene in lab experiments, its low toxicity and availability make it a valuable tool for scientific research.
Méthodes De Synthèse
Limonene can be synthesized from the peel of citrus fruits or through a chemical process using turpentine oil. The chemical process involves distilling turpentine oil and separating the limonene from the other components. This method produces a higher yield of limonene and is commonly used in the fragrance and flavor industry.
Applications De Recherche Scientifique
Limonene has several potential applications in scientific research, including as a solvent, a flavoring agent, and a potential therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for further research.
Propriétés
Numéro CAS |
13837-95-1 |
|---|---|
Nom du produit |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(3R)-1-methylidene-3-prop-1-en-2-ylcyclohexane |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h10H,1,3-7H2,2H3/t10-/m1/s1 |
Clé InChI |
IRKOFIFCPOQHKY-SNVBAGLBSA-N |
SMILES isomérique |
CC(=C)[C@@H]1CCCC(=C)C1 |
SMILES |
CC(=C)C1CCCC(=C)C1 |
SMILES canonique |
CC(=C)C1CCCC(=C)C1 |
Autres numéros CAS |
13837-95-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



